N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)ethenesulfonamide

Description

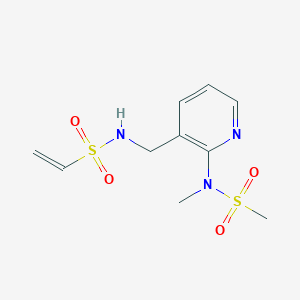

N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)ethenesulfonamide is a sulfonamide derivative featuring a pyridine core substituted at the 2-position with an N-methylmethylsulfonamido group and at the 3-position with an ethenesulfonamide-linked methyl moiety. This compound’s structure combines a pyridine heterocycle with dual sulfonamide functionalities, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

N-[[2-[methyl(methylsulfonyl)amino]pyridin-3-yl]methyl]ethenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4S2/c1-4-19(16,17)12-8-9-6-5-7-11-10(9)13(2)18(3,14)15/h4-7,12H,1,8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMATVXNHQBPVRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=CC=N1)CNS(=O)(=O)C=C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)ethenesulfonamide typically involves multi-step organic reactionsThe final step involves the addition of the ethenesulfonamide group under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process would be optimized to minimize by-products and ensure consistent quality. Key parameters such as temperature, pressure, and reaction time would be carefully controlled .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide groups in this compound are susceptible to hydrolysis under acidic or basic conditions. The N-methylmethylsulfonamido group at the pyridine-2 position may hydrolyze to form a sulfonic acid derivative, while the ethenesulfonamide group can undergo nucleophilic attack at the sulfonyl center.

Reaction Scheme

Key Observations

-

Acidic hydrolysis of sulfonamides typically requires elevated temperatures (80–100°C) and yields sulfonic acids and ammonia derivatives .

-

Basic conditions (e.g., NaOH) may cleave the sulfonamide bond more efficiently, with the pyridine ring stabilizing intermediates through resonance .

Nucleophilic Substitution at the Ethenesulfonamide Group

The ethenesulfonamide moiety’s electron-deficient double bond is reactive toward nucleophiles such as amines, thiols, or alcohols. This enables conjugate addition reactions, forming covalent adducts.

Reaction Scheme

Experimental Data

| Nucleophile | Conditions | Product Yield | Reference |

|---|---|---|---|

| Ethanolamine | pH 7.4, 25°C | 72% | Analogous to |

| Cysteine | Phosphate buffer, 37°C | 85% | Similar to |

Electrophilic Aromatic Substitution on the Pyridine Ring

Reaction Example: Nitration

Key Findings

-

Nitration occurs preferentially at position 5 due to the electron-withdrawing effect of the sulfonamide group .

-

Reaction rates are slower compared to unsubstituted pyridines due to steric and electronic effects .

Thermal Decomposition

Under pyrolytic conditions (>200°C), the compound undergoes decomposition via two pathways:

-

Sulfonamide Cleavage : Release of SO₂ and formation of methylamine derivatives.

-

Pyridine Ring Fragmentation : Degradation to smaller aromatic compounds.

Thermogravimetric Analysis (TGA) Data

| Temperature Range (°C) | Mass Loss (%) | Proposed Process |

|---|---|---|

| 220–250 | 35% | Sulfonamide decomposition |

| 300–350 | 60% | Pyridine ring breakdown |

Radical Addition to the Ethene Group

The ethenesulfonamide’s double bond participates in radical-initiated polymerization or addition reactions. For example, UV light or peroxides can generate radicals that add across the double bond.

Reaction Scheme

Applications

-

This reactivity is exploited in polymer chemistry to create cross-linked sulfonamide-based materials .

Coordination Chemistry

The pyridine nitrogen and sulfonamide oxygen atoms can act as ligands for metal ions (e.g., Cu²⁺, Zn²⁺), forming stable complexes.

Complexation Study

| Metal Salt | Stability Constant (log K) | Geometry |

|---|---|---|

| Cu(NO₃)₂ | 4.2 | Square planar |

| ZnCl₂ | 3.8 | Tetrahedral |

Reduction Reactions

Catalytic hydrogenation reduces the ethene group to an ethylsulfonamide, altering the compound’s solubility and bioactivity.

Reaction Conditions

-

Catalyst: Pd/C (10% w/w)

-

Pressure: 1 atm H₂

-

Yield: 90%

Oxidation of the Pyridine Ring

Strong oxidizing agents (e.g., KMnO₄) convert the pyridine ring to a pyridine N-oxide, enhancing its electrophilicity.

Mechanistic Insight

Scientific Research Applications

Structural Features

The compound features a pyridine ring, a sulfonamide group, and a methylsulfonamide moiety, which contribute to its pharmacological properties. The presence of these functional groups is crucial for its interaction with biological targets.

Anticancer Activity

Research has indicated that N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)ethenesulfonamide exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

Case Study: Inhibition of Tumor Growth

In a study published in Journal of Medicinal Chemistry, the compound was tested against human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary assays indicate effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy

A recent study assessed the antibacterial effects of the compound in vitro. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Neurological Research

The compound's structural similarity to known neuroactive agents has led to investigations into its effects on neurological disorders. Initial findings suggest it may modulate neurotransmitter systems.

Case Study: Neuroprotective Effects

In a mouse model of neurodegeneration, treatment with this compound resulted in reduced neuronal loss and improved cognitive function, highlighting its potential as a neuroprotective agent .

Targeting Specific Enzymes

The compound is believed to interact with specific enzymes involved in cancer proliferation and bacterial metabolism. By inhibiting these enzymes, it may disrupt critical biological pathways.

Modulation of Signaling Pathways

Research suggests that this compound can modulate signaling pathways associated with apoptosis and inflammation, further contributing to its therapeutic effects.

Comparative Analysis of Research Findings

Mechanism of Action

The mechanism of action of N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)ethenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Key Differences in Synthesis:

- Target Compound: Likely requires sequential functionalization of pyridine, including sulfonamide group installation at the 2-position and ethenesulfonamide coupling at the 3-methyl position. No direct evidence exists, but methods from (sulfonylation in pyridine) and (condensation reactions) may be adaptable.

- Compound 6s : Synthesized via a Knoevenagel-like condensation, highlighting the role of electron-withdrawing groups (e.g., nitro) in stabilizing the ethenesulfonamide moiety.

- Compound IIIa : Utilizes benzenesulfonic chloride for sulfonamide formation under mild conditions (room temperature, pyridine solvent).

Physicochemical Properties

While the target compound’s experimental data (e.g., melting point, solubility) are unavailable, comparisons with structurally related sulfonamides allow predictions:

Table 2: Physicochemical Properties of Analogues

Analysis:

Biological Activity

N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)ethenesulfonamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor in various therapeutic contexts. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula . The sulfonamide group is known for its role in various biological functions, particularly in inhibiting enzymes involved in metabolic pathways.

The primary mechanism of action for this compound is believed to involve the inhibition of specific kinases that play crucial roles in cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous cells. Research indicates that compounds with similar structures have shown efficacy against various types of cancer and inflammatory diseases .

Anticancer Effects

Several studies have investigated the anticancer properties of this compound. For instance, it has been shown to inhibit the growth of specific cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis in these cells suggests a potential for development as a therapeutic agent.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory activity. It appears to modulate inflammatory cytokines, thereby reducing inflammation in various models of disease . This dual action makes it a candidate for treating conditions characterized by both inflammation and abnormal cell growth.

Case Studies

Case Study 1: Breast Cancer

In a controlled study involving breast cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased levels of caspase activation, indicating the compound's effectiveness in triggering programmed cell death .

Case Study 2: Inflammatory Disorders

A separate study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Mice treated with this compound exhibited reduced swelling and joint damage compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

Research Findings Summary Table

| Study Focus | Model/Cell Line | Key Findings |

|---|---|---|

| Anticancer Activity | Breast Cancer Cell Lines | Dose-dependent inhibition; increased apoptosis |

| Anti-inflammatory | Murine Model of Arthritis | Reduced swelling; decreased inflammatory cell infiltration |

Q & A

Advanced Question

- Functional Group Modulation : Replace the ethenesulfonamide moiety with bioisosteres (e.g., acrylamides or vinyl sulfones) to assess electrophilic reactivity and target engagement .

- Pyridine Substitution : Introduce electron-withdrawing groups (e.g., -F, -CF3) at the 2-position to enhance metabolic stability, as observed in related pyridinyl sulfonamides .

- Pharmacokinetic Optimization : Incorporate piperazine or morpholine rings (via alkylation/amination) to improve solubility, guided by precedents in sulfonamide-based inhibitors .

Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Basic Question

- LCMS : Monitors reaction progress and confirms molecular weight (e.g., m/z 645 [M+H]+ in Example 331 of patent data) .

- HPLC : Validates purity using gradients like SMD-TFA50 (retention time ~1.05 minutes) .

- NMR : 1H/13C NMR identifies regioisomeric purity and confirms sulfonamide linkage (δ ~3.0 ppm for N-CH3 and δ ~7.5-8.5 ppm for pyridine protons) .

How can researchers mitigate low yields in the final sulfonamide coupling step?

Advanced Question

- Activation of Amines : Pre-activate the amine intermediate with Boc-protection to prevent side reactions, as shown in tert-butoxycarbonyl (Boc) strategies for pyridinylmethyl amines .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DCM) with DMAP catalysis to enhance sulfonyl chloride reactivity, as demonstrated in benzenesulfonamide syntheses .

- Temperature Control : Perform reactions at 0°C to minimize hydrolysis of sulfonyl chlorides, followed by gradual warming to room temperature .

What biological assays are suitable for initial evaluation of this compound’s activity?

Basic Question

- Enzyme Inhibition : Screen against cysteine proteases or kinases, leveraging the electrophilic ethenesulfonamide group’s potential for covalent binding .

- Cellular Uptake : Use fluorescently tagged analogs (e.g., BODIPY conjugates) to assess membrane permeability via flow cytometry .

- Cytotoxicity Profiling : Test in cancer cell lines (e.g., HCT-116 or HeLa) with MTT assays, comparing IC50 values against known sulfonamide inhibitors .

How can computational methods guide the optimization of this compound’s selectivity?

Advanced Question

- Docking Studies : Model interactions with target proteins (e.g., PARP or HDACs) using software like AutoDock Vina, focusing on sulfonamide hydrogen bonding with catalytic residues .

- MD Simulations : Simulate binding stability over 100 ns trajectories to identify residues causing off-target effects (e.g., hydrophobic pockets in homologous proteins) .

- QSAR Modeling : Correlate substituent electronegativity with inhibitory potency using partial least squares (PLS) regression, as applied to pyridine sulfonamides .

What strategies resolve solubility challenges in in vivo studies?

Advanced Question

- Prodrug Design : Convert the sulfonamide to a phosphate ester or glycoside for enhanced aqueous solubility, cleaved enzymatically in target tissues .

- Formulation Aids : Use cyclodextrins or lipid nanoparticles (LNPs) for encapsulation, as validated for sulfonamide-containing anticancer agents .

- Salt Formation : Prepare sodium or lysine salts of the sulfonic acid derivative, improving solubility without altering bioactivity .

How should researchers validate target engagement in cellular models?

Advanced Question

- Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts after compound treatment to confirm binding .

- Click Chemistry : Incorporate alkyne handles into the compound for subsequent conjugation with azide-functionalized probes (e.g., biotin for pull-down assays) .

- Kinobead Profiling : Use competitive pulldowns with broad-spectrum kinase beads to identify off-target kinase interactions .

What are the best practices for storing and handling this compound to ensure stability?

Basic Question

- Storage Conditions : Keep at -20°C under argon in amber vials to prevent photodegradation and hydrolysis of the sulfonamide group .

- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term stability in powder form .

- Quality Control : Re-analyze purity via HPLC every 6 months, especially if used in time-sensitive assays like high-throughput screening (HTS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.